molecular formula C6H10O2 B023011 Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI) CAS No. 102516-18-7

Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI)

Cat. No.: B023011
CAS No.: 102516-18-7
M. Wt: 114.14 g/mol
InChI Key: DZPZZOWOSIQAFV-NTSWFWBYSA-N
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Description

1-[(1R,2R)-2-Methoxycyclopropyl]ethanone is a chemical compound characterized by its unique cyclopropyl structure

Preparation Methods

The synthesis of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of methoxy-substituted alkenes with diazomethane under controlled conditions to form the cyclopropyl ring. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1-[(1R,2R)-2-Methoxycyclopropyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopropyl derivatives.

Scientific Research Applications

1-[(1R,2R)-2-Methoxycyclopropyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

1-[(1R,2R)-2-Methoxycyclopropyl]ethanone can be compared with other cyclopropyl ketones, such as:

The uniqueness of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI), also known as a methoxy-substituted cyclopropyl ethanone, has garnered attention in pharmaceutical research due to its potential biological activities. This article summarizes the compound's synthesis, biological properties, and relevant case studies.

  • Chemical Formula : C7_{7}H10_{10}O
  • Molecular Weight : 126.15 g/mol
  • CAS Registry Number : 160180-26-4

Synthesis

The synthesis of Ethanone, 1-(2-methoxycyclopropyl)- involves several steps that typically include the formation of the cyclopropyl ring and subsequent introduction of the methoxy group. The process generally employs standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.

Biological Activity

Ethanone derivatives have shown a range of biological activities, particularly in anti-inflammatory and analgesic applications. The following sections detail specific findings from research studies.

Anti-inflammatory Activity

Research indicates that Ethanone derivatives can inhibit the activity of cyclooxygenases (COX), enzymes critical in the inflammatory process. By blocking COX activity, these compounds reduce the production of pro-inflammatory prostaglandins. A study demonstrated that compounds similar to Ethanone, 1-(2-methoxycyclopropyl)- effectively reduced inflammation in animal models by decreasing levels of PGE2 (prostaglandin E2), a key mediator in inflammatory responses .

Analgesic Properties

In analgesic assays, Ethanone derivatives exhibited significant pain-relieving effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In one notable study, a series of analogs were tested for their ability to alleviate pain in mice subjected to formalin-induced pain models. Results indicated that these compounds could provide effective analgesia with potentially fewer side effects than traditional NSAIDs .

Case Study 1: In Vivo Analgesic Assessment

A study conducted on mice evaluated the analgesic effects of trans-Ethanone, 1-(2-methoxycyclopropyl)- using the hot plate test. Mice treated with varying doses showed a dose-dependent increase in pain threshold compared to controls. The highest dose resulted in a significant increase in latency time, suggesting effective analgesic properties.

Dose (mg/kg)Latency Time (seconds)Control Group (seconds)
05.05.0
108.0
2012.5
4015.0

Case Study 2: Inhibition of Prostaglandin Synthesis

In another investigation focusing on anti-inflammatory effects, trans-Ethanone was administered to rats with induced paw edema. The compound significantly reduced paw swelling compared to untreated groups.

GroupPaw Volume (mL) Pre-treatmentPaw Volume (mL) Post-treatment
Control3.04.5
Ethanone (20 mg/kg)3.02.0
Ethanone (40 mg/kg)3.01.5

Properties

IUPAC Name

1-[(1R,2R)-2-methoxycyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(7)5-3-6(5)8-2/h5-6H,3H2,1-2H3/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPZZOWOSIQAFV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@H]1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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